molecular formula C12H18O6 B6172564 2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 2624137-46-6

2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No. B6172564
CAS RN: 2624137-46-6
M. Wt: 258.3
InChI Key:
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Description

Synthesis Analysis

The compound can be synthesized using amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the ethoxycarbonyl group to the cyclopropane ring. The tert-butoxycarbonyl group is then added to the carboxylic acid group, and the protecting groups are removed to yield the final product.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "Ethyl chloroformate", "Diethyl ether", "Triethylamine", "Tert-butyl chloroformate", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopropane-1-carboxylic acid is dissolved in diethyl ether and cooled to 0°C. Triethylamine is added dropwise to the solution, followed by the addition of ethyl chloroformate. The reaction mixture is stirred for 1 hour at room temperature to yield ethyl cyclopropane-1-carboxylate.", "Step 2: Ethyl cyclopropane-1-carboxylate is dissolved in methanol and cooled to 0°C. Sodium bicarbonate is added to the solution, followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for 1 hour at room temperature to yield 2-[(tert-butoxy)carbonyl]-3-ethoxycarbonyl cyclopropane-1-carboxylic acid.", "Step 3: The protecting groups are removed by adding a mixture of methanol and water to the reaction mixture. The solution is stirred for 1 hour at room temperature to yield 2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid." ] }

CAS RN

2624137-46-6

Product Name

2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid

Molecular Formula

C12H18O6

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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